molecular formula C14H15ClN2O3S B2673654 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide CAS No. 1258768-76-1

4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide

Cat. No. B2673654
CAS RN: 1258768-76-1
M. Wt: 326.8
InChI Key: DXPSBPSVHLAQIF-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide involves the inhibition of certain enzymes, including PARP-1 and PARP-2. These enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, this compound has also been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of PARP-1 and PARP-2, leading to the accumulation of DNA damage and ultimately resulting in cell death. Additionally, this compound has also been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have anticancer and anti-inflammatory properties, making it a useful tool for studying these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound, particularly in humans. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide involves several steps. The starting material is 4-chloro-3-nitrobenzoic acid, which is reacted with cyclobutanone in the presence of a base to form the corresponding cyclobutanone derivative. This intermediate is then reacted with cyanide ion to form the cyanocyclobutyl ketone, which is subsequently reacted with methylamine and methanesulfonyl chloride to yield the final product.

Scientific Research Applications

4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-chloro-N-(1-cyanocyclobutyl)-N-methyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-17(14(9-16)6-3-7-14)13(18)10-4-5-11(15)12(8-10)21(2,19)20/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSBPSVHLAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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